molecular formula C28H38O18S2 B14810915 beta-D-Glucopyranose,1,1-dithiobis1-deoxy-,octaacetate CAS No. 5207-08-9

beta-D-Glucopyranose,1,1-dithiobis1-deoxy-,octaacetate

Cat. No.: B14810915
CAS No.: 5207-08-9
M. Wt: 726.7 g/mol
InChI Key: CLMCVBFAPFXQDB-QACPWNKNSA-N
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Description

Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate: is a complex organic compound with the molecular formula C28H38O18S2 and a molecular weight of 726.731 . This compound is characterized by the presence of multiple acetyl groups and a disulfide linkage, making it a unique derivative of glucose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate typically involves the acetylation of glucose derivatives. One common method involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with a thiol compound under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the disulfide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace acetyl groups under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate involves its ability to form and cleave disulfide bonds. This property is crucial for its role in redox reactions and as a protective group in synthetic chemistry. The compound can interact with various molecular targets, including enzymes and proteins, through its acetyl and disulfide groups, influencing their activity and stability .

Properties

CAS No.

5207-08-9

Molecular Formula

C28H38O18S2

Molecular Weight

726.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]disulfanyl]oxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O18S2/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-48-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1

InChI Key

CLMCVBFAPFXQDB-QACPWNKNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SS[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SSC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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